N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide features a triazolo[4,3-a]quinazoline core fused with a triazole ring and substituted with:
- A 4-methyl-5-oxo group on the quinazoline moiety.
- A sulfanyl (-S-) linkage to a carbamoylmethyl group bearing a 4-methoxyphenyl substituent.
- A butan-2-yl chain and a carboxamide group at position 6.
Properties
IUPAC Name |
N-butan-2-yl-1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-5-14(2)25-21(32)15-6-11-18-19(12-15)30-23(29(3)22(18)33)27-28-24(30)35-13-20(31)26-16-7-9-17(34-4)10-8-16/h6-12,14H,5,13H2,1-4H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHDJOQYTNHKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core triazoloquinazoline structure, followed by the introduction of the butan-2-yl group, the 4-methoxyphenylcarbamoyl group, and the sulfanyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities that are primarily attributed to its complex molecular structure. Research indicates that it has significant antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of triazoloquinazolines, including this compound, show potent antimicrobial effects. Specific findings include:
- In Vitro Studies: The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, it has been effective against methicillin-resistant strains of Staphylococcus aureus and other resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively:
- Cell Viability Assays: In studies using human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), the compound exhibited a dose-dependent decrease in cell viability. Some derivatives demonstrated significantly higher efficacy against Caco-2 cells compared to A549 cells.
Case Study 1: Anticancer Efficacy
A study assessed the effects of various triazoloquinazoline derivatives on Caco-2 cells. The results indicated that compounds with specific substituents significantly reduced cell viability by up to 54.9% compared to untreated controls (p < 0.001). The incorporation of particular functional groups was found to enhance anticancer activity.
Case Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of similar compounds. Results highlighted broad-spectrum activity against drug-resistant Candida strains and various bacterial species. The findings suggest that modifications in the chemical structure can lead to improved antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The triazoloquinazoline core distinguishes the target compound from analogs with alternative fused systems:
- Triazolo[4,3-a]pyridines (e.g., Example 112 in ): Smaller aromatic systems with reduced π-conjugation, likely altering electronic properties and binding affinity .
- 1,2,4-Triazole-3(4H)-thiones (): Exist in thione-thiol tautomeric equilibria, which may reduce stability compared to the rigid quinazoline core .
Substituent Analysis
Table 1: Key Substituents and Their Implications
Spectral and Physicochemical Properties
- IR Spectroscopy: The target’s C=O (carboxamide) and C=S (sulfanyl) stretches (~1660–1680 cm⁻¹ and ~1250 cm⁻¹, respectively) align with triazoloquinazolines in .
- Melting Points :
- Hydrazide derivatives () exhibit higher melting points (194–217°C) than ester-containing analogs (94–130°C, ), suggesting stronger intermolecular forces . The target’s carboxamide group may similarly elevate its melting point.
Biological Activity
N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazoloquinazoline core with various functional groups that may contribute to its biological activity. The presence of a methoxyphenyl group and a butan-2-yl moiety suggests potential interactions with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
| Melting Point | TBD (to be determined) |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazoloquinazolines have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a related triazoloquinazoline compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that triazoloquinazoline derivatives can inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis.
Case Study: Antimicrobial Screening
In a screening assay conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Similar compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Research Findings
A recent investigation highlighted that triazoloquinazolines could reduce inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages by modulating NF-kB signaling pathways .
The biological activities of this compound are likely mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Interference with cell cycle progression.
- Antibacterial Action : Disruption of bacterial cell wall integrity.
- Anti-inflammatory Pathways : Inhibition of key inflammatory mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
